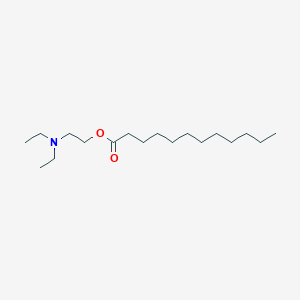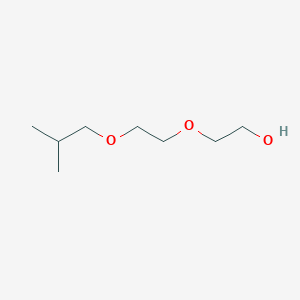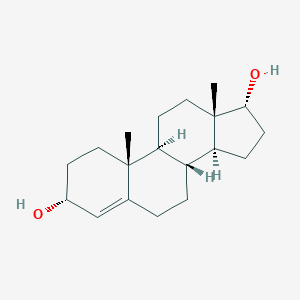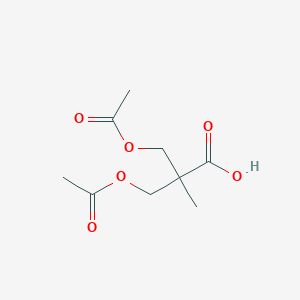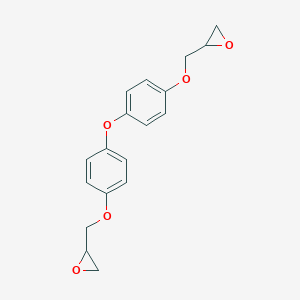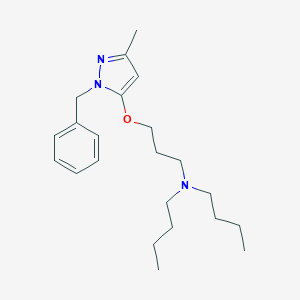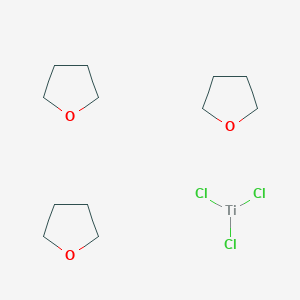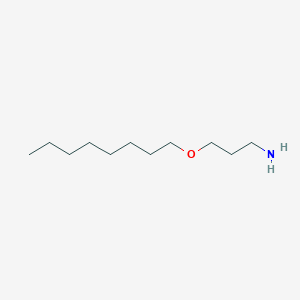
N-(2,4-dichlorophenyl)-3-oxobutanamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3-oxobutanamide, also known as Dichlorophenyloxobutanamide (DCB), is an organochlorine compound that is used in a variety of scientific research applications. DCB is a derivative of oxobutanamide and has a chlorine atom attached to the nitrogen atom, which gives it unique physical and chemical properties. DCB has been studied extensively in the fields of biochemistry, physiology, and pharmacology and has been used in research to investigate a variety of biological processes. In
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis and Pharmaceutics
Specific Scientific Field
Organic Chemistry and Pharmaceutics
Summary of the Application
“N-(2,4-dichlorophenyl)-3-oxobutanamide” is used in the synthesis of new medicinal compounds. Thietane derivatives, which are part of the compound, are widely used in organic synthesis. Their anti-inflammatory, sedative, and insecticidal properties make this class of compounds promising objects for research in pharmaceutics .
Methods of Application or Experimental Procedures
The target compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4 (1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .
Results or Outcomes
The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increasing of the spectrum of biological activity of the obtained derivatives .
Application in Urease Inhibition and Antioxidant Activity
Specific Scientific Field
Summary of the Application
“N-(2,4-dichlorophenyl)-3-oxobutanamide” has shown significant urease inhibition and antioxidant activity. It also demonstrated cytotoxicity and DNA protection properties .
Methods of Application or Experimental Procedures
The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .
Results or Outcomes
The compound exhibited significant urease inhibition with an IC50 value of 0.21 ± 0.2 μM. It also showed promising antioxidant property with an IC50 value of 0.45 μg/mL. In addition, the compound was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL. DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration .
Application in Chemical Structure Analysis
Specific Scientific Field
Summary of the Application
“N-(2,4-dichlorophenyl)-3-oxobutanamide” is a chemical compound with the molecular formula C8H7Cl2NO. It is used in chemical structure analysis and its structure can be viewed using Java or Javascript .
Methods of Application or Experimental Procedures
The compound’s structure is analyzed using various spectroscopic techniques such as electron ionization (EI) and infrared (IR) spectroscopy .
Results or Outcomes
The compound’s structure was confirmed by its InChIKey: GZSGTFDLLISMMA-UHFFFAOYSA-N and its CAS Registry Number: 6975-29-7 .
Application in Herbicide Production
Specific Scientific Field
Summary of the Application
While not directly related to “N-(2,4-dichlorophenyl)-3-oxobutanamide”, its structural relative, 2,4-Dichlorophenol (2,4-DCP), is a chlorinated derivative of phenol and is used as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Methods of Application or Experimental Procedures
2,4-Dichlorophenol is synthesized on a large scale and is then used to produce the herbicide 2,4-D .
Results or Outcomes
The production of 2,4-D from 2,4-Dichlorophenol has been successful and is widely used in agriculture .
Application in Conformational Analysis
Specific Scientific Field
Summary of the Application
“N-(2,4-dichlorophenyl)-3-oxobutanamide” is used in conformational analysis studies. The compound’s conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .
Results or Outcomes
The structure of the compound was confirmed by X-ray analysis, NMR and IR spectroscopy . Computer modeling at the PBE/3ζ, PBE/cc-pVDZ and PBE/SV (P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group .
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNYOWCICFXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169217 | |
| Record name | 2',4'-Dichloroacetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-oxobutanamide | |
CAS RN |
17223-66-4 | |
| Record name | N-(2,4-Dichlorophenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17223-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dichloroacetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017223664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17223-66-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',4'-Dichloroacetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dichloroacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
